1(2H)-Phthalazinone

Description

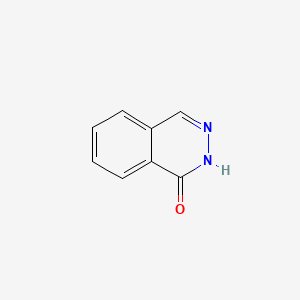

Structure

3D Structure

Properties

IUPAC Name |

2H-phthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAPPYDYQCXOEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025903 |

Source

|

| Record name | 1(2H)-Phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [CAMEO] Beige crystalline solid; [Aldrich MSDS] |

Source

|

| Record name | 1(2H)-Phthalazinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000257 [mmHg] |

Source

|

| Record name | 1(2H)-Phthalazinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119-39-1, 62054-23-3 |

Source

|

| Record name | 1(2H)-Phthalazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Phthalazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyphthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062054233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Phthalazinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(2H)-Phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalazin-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463ZJB0EI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1(2H)-PHTHALAZINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1(2H)-Phthalazinone: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1(2H)-phthalazinone, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its emerging role as a core scaffold in the development of targeted therapeutics, particularly as PARP and VEGFR inhibitors.

Chemical Structure and Properties

This compound, also known as phthalazone, is a bicyclic aromatic compound with the chemical formula C₈H₆N₂O.[1][2][3][4][5] Its structure consists of a benzene ring fused to a pyridazinone ring. The presence of a lactam-lactim tautomerism allows it to exist in both keto (this compound) and enol (1-hydroxyphthalazine) forms, with the keto form being predominant.[6]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O | [1][2][3][4] |

| Molecular Weight | 146.15 g/mol | [1][2][4] |

| CAS Number | 119-39-1 | [1][3][4][5] |

| IUPAC Name | 2H-phthalazin-1-one | [1][3] |

| Appearance | Pale yellow or off-white crystalline solid | [1][5][7] |

| Melting Point | 183-185 °C | [2][4][5] |

| Boiling Point | 337 °C | [2][4] |

| Solubility | Insoluble in water; slightly soluble in chloroform, DMSO, and methanol. | [1][2][4] |

| ¹H NMR (DMSO-d₆) | δ 6.9–8.8 (m, 9H), 9.8 (s, 1H, NH), 12.98 (s, 1H, NH) | [8] |

| FT-IR (KBr, cm⁻¹) | 3325, 3285, 3195, 3132 (N-H stretching), 1650 (C=O stretching) | [8] |

Experimental Protocols

The synthesis of the this compound core is a critical step in the development of its derivatives. Below are detailed methodologies for its synthesis and characterization based on established literature.

Synthesis of this compound from 2-Formylbenzoic Acid

This common and efficient method involves the condensation of 2-formylbenzoic acid (also known as phthalaldehydic acid) with hydrazine hydrate.

Materials:

-

2-Formylbenzoic acid

-

Hydrazine hydrate

-

Ethanol

-

Sodium hydroxide (10%)

-

Hydrochloric acid (dilute)

Procedure:

-

A solution of 2-formylbenzoic acid (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate (12 mmol) is added dropwise to the solution while stirring.

-

The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in 10% aqueous sodium hydroxide and then acidified with dilute hydrochloric acid until a precipitate forms.

-

The solid precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from ethanol or water to yield pure this compound.[6][9][10]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz). The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.[11][12][13]

-

FT-IR Spectroscopy: A small amount of the sample is mixed with KBr powder and pressed into a pellet. The FT-IR spectrum is recorded, and the characteristic absorption bands for the N-H and C=O functional groups are identified.[5][9][14][15]

-

Mass Spectrometry: The molecular weight of the compound is determined by mass spectrometry (e.g., ESI-MS), which should show a molecular ion peak corresponding to the calculated molecular weight of this compound.[8][9]

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important aspects of this compound synthesis and its mechanism of action in key signaling pathways.

Caption: Generalized workflow for the synthesis of this compound.

Role in Drug Development: A Scaffold for Targeted Therapies

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[1][2] This has led to the development of numerous derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2][4]

Inhibition of PARP Signaling Pathway

Several this compound derivatives, most notably Olaparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[16][17][18][19][20] PARP plays a crucial role in DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Caption: Mechanism of PARP inhibition by phthalazinone derivatives.

Inhibition of VEGFR Signaling Pathway

Derivatives of this compound have also been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[21][22][23] VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR signaling, these compounds can suppress tumor angiogenesis and starve tumors of essential nutrients and oxygen.

References

- 1. researchgate.net [researchgate.net]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. bu.edu.eg [bu.edu.eg]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jpsbr.org [jpsbr.org]

- 10. longdom.org [longdom.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. This compound(119-39-1) 1H NMR spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

1(2H)-Phthalazinone: A Core Scaffold in Medicinal Chemistry

IUPAC Name: 2H-phthalazin-1-one CAS Number: 119-39-1

This technical guide provides an in-depth overview of 1(2H)-phthalazinone, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents. This document covers its fundamental properties, synthesis, spectroscopic data, and its crucial role in the development of targeted therapies, with a particular focus on PARP inhibitors.

Chemical and Physical Properties

This compound, also known as phthalazone, is a bicyclic aromatic compound. It exists in lactam-lactim tautomeric forms. The key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆N₂O | [1] |

| Molecular Weight | 146.15 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [2] |

| Melting Point | 183-185 °C | [2] |

| Boiling Point | 337 °C | [2] |

| Solubility | Insoluble in water | [1][2] |

| pKa | 12.29 ± 0.20 (Predicted) | [2] |

| LogP | 0.8 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Key Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons and the N-H proton are observable. A spectrum is available in the literature. | [3] |

| ¹³C NMR (DMSO-d₆) | Characteristic peaks for the carbonyl carbon and the aromatic carbons are present. | [2] |

| Infrared (IR) | The spectrum shows characteristic absorption bands for N-H stretching, C=O stretching, and aromatic C-H and C=C stretching. Experimental spectra have been recorded in the 400–4000 cm⁻¹ range. The C=O stretching frequency is a key indicator of the lactam form. | [2][4] |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound with a molecular ion peak at m/z 146. | [1] |

Synthesis of this compound

The synthesis of the phthalazinone scaffold can be achieved through several routes, most commonly involving the cyclocondensation of a hydrazine derivative with a suitable phthalic acid derivative. A prevalent and straightforward method involves the reaction of 2-carboxybenzaldehyde with hydrazine hydrate.

Experimental Protocol: Synthesis from 2-Carboxybenzaldehyde and Hydrazine

This protocol describes a general one-pot synthesis of this compound.

Materials:

-

2-carboxybenzaldehyde (1.0 eq)

-

Hydrazine hydrate (1.0-1.2 eq)

-

Methanol or Ethanol

-

Ammonium chloride (catalytic amount, optional)[5]

Procedure:

-

Dissolve 2-carboxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.[5]

-

Add hydrazine hydrate (1.0-1.2 eq) to the solution. If using a catalyst, add ammonium chloride (e.g., 0.5 eq).[5]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] The reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[5]

-

The reaction is typically stirred for 4.5-6 hours.[5]

-

Upon completion, a precipitate of this compound will form.

-

Filter the solid product and wash it with cold methanol to remove any unreacted starting materials.[5]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[5]

References

Synthesis of 1(2H)-Phthalazinone from Phthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1(2H)-phthalazinone, a key heterocyclic scaffold in medicinal chemistry, from the readily available starting material, phthalic anhydride. Phthalazinone derivatives are of significant interest due to their diverse pharmacological activities, including anticonvulsant, antihypertensive, anti-inflammatory, and antitumor properties. This document details the primary synthetic route, experimental protocols, and relevant quantitative data, presented for clarity and reproducibility in a research and development setting.

Core Synthesis Pathway

The most direct and widely employed method for synthesizing this compound involves the condensation reaction between phthalic anhydride and hydrazine hydrate. The reaction proceeds via a two-step, one-pot mechanism. Initially, the nucleophilic hydrazine attacks one of the carbonyl groups of the phthalic anhydride, leading to the opening of the anhydride ring to form an intermediate 2-carboxybenzoyl hydrazide. This intermediate is seldom isolated as it readily undergoes intramolecular cyclization upon heating, accompanied by the elimination of a water molecule, to yield the stable this compound ring system.[1]

The overall reaction can be summarized as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Several variations of the experimental procedure exist, primarily differing in the choice of solvent and reaction temperature. Acetic acid and ethanol are commonly used solvents. Below are detailed protocols derived from literature precedents.

Protocol 1: Synthesis in Acetic Acid

This method is frequently cited and provides good yields for the cyclization reaction.[2]

Materials:

-

Substituted or unsubstituted Phthalic Anhydride (1.0 eq)

-

Hydrazine Hydrate (1.1-1.2 eq)

-

Aqueous Acetic Acid (e.g., 40%) or Glacial Acetic Acid

-

Sodium Acetate (optional, 1.1 eq)

Procedure:

-

To a solution or suspension of phthalic anhydride (e.g., 0.093 mol) in aqueous acetic acid (e.g., 300 mL of 40%), add sodium acetate (0.11 mol).[2]

-

Add hydrazine hydrate (0.11 mol) to the mixture.[2]

-

Heat the reaction mixture at reflux for 4 to 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, the product can be precipitated by adding water.

-

Wash the collected solid with water to remove any residual acetic acid and salts.

-

Dry the product under vacuum. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Protocol 2: Synthesis in Ethanol

Ethanol is another common solvent for this reaction, offering a milder alternative to acetic acid.[3]

Materials:

-

2-Aroylbenzoic acid (precursor from phthalic anhydride) or Phthalic Anhydride (1.0 eq)

-

Hydrazine Hydrate (1.5 eq)

-

Absolute Ethanol

Procedure:

-

Dissolve or suspend the starting material (e.g., 0.01 mol of a 2-aroylbenzoic acid) in absolute ethanol.[3]

-

Add hydrazine hydrate (e.g., 0.015 mol) to the solution.[3]

-

Heat the reaction mixture under reflux for approximately 3 to 6 hours.[3][4]

-

Upon cooling the mixture, the this compound product typically precipitates out of the solution.[3]

-

Collect the solid product by filtration.

-

Wash the filtered solid with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain purified crystals.[3]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound and its derivatives as reported in the literature.

| Starting Material | Product | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 3-Chloro-4-methylphenyl benzoic acid | 4-(3-Chloro-4-methylphenyl)phthalazin-1(2H)-one | Ethanol | 3 | 80 | 220-222 | [3] |

| 3-Methylphthalic anhydride | 5-Methylphthalazin-1(2H)-one | Aq. Acetic Acid | 18 | Not specified | Not specified | [2] |

| 2-(4-Aminobenzoyl)benzoic acid | 4-(4-Aminophenyl)phthalazin-1(2H)-one | Ethanol | 6 | 50 | 250-252 | [4] |

| 3-Benzylidenephthalide | 4-Benzylphthalazin-1(2H)-one | Ethanol | Not specified | Not specified | Not specified | [5] |

Workflow and Mechanism

The synthesis process follows a logical workflow from starting materials to the purified final product. The underlying mechanism involves nucleophilic attack followed by intramolecular condensation.

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis.

Caption: Laboratory workflow for the synthesis of this compound.

Reaction Mechanism

The reaction mechanism proceeds in two distinct stages as depicted below.

Caption: Mechanism: Nucleophilic attack, ring opening, and cyclization.

Conclusion

The synthesis of this compound from phthalic anhydride and hydrazine hydrate is a robust and efficient method widely used in organic and medicinal chemistry. The reaction conditions can be adapted using different solvents like acetic acid or ethanol to achieve good yields of the desired product. This guide provides the necessary technical details for researchers to successfully perform this synthesis and utilize the phthalazinone core for further drug development and scientific investigation.

References

Tautomerism in 1(2H)-Phthalazinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 1(2H)-phthalazinone derivatives. The core of this guide focuses on the lactam-lactim tautomerism, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The phthalazinone scaffold is a privileged structure in medicinal chemistry, and understanding its tautomeric behavior is crucial for drug design, synthesis, and biological activity studies.

Introduction to Tautomerism in 1(2H)-Phthalazinones

This compound and its derivatives can exist in two primary tautomeric forms: the lactam (amide) form and the lactim (enol) form. This equilibrium is a dynamic process involving the migration of a proton between a nitrogen and an oxygen atom. The predominant tautomer can be influenced by various factors, including the nature of substituents, solvent polarity, temperature, and pH. The general equilibrium is depicted below:

The position of this equilibrium is critical as the two tautomers exhibit different physicochemical properties, including lipophilicity, hydrogen bonding capacity, and steric hindrance, which can significantly impact their biological activity and pharmacokinetic profiles.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium constant (KT) provides a quantitative measure of the relative stability of the lactam and lactim forms. KT is defined as the ratio of the concentration of the lactim tautomer to the lactam tautomer ([Lactim]/[Lactam]). Various analytical techniques, including UV-Vis and NMR spectroscopy, are employed to determine these constants.

Tautomeric Equilibrium Constants (KT)

The tautomeric equilibrium of the parent this compound has been quantitatively elucidated, revealing minor contributions from the lactim and zwitterionic forms.[1] The equilibrium is significantly influenced by the solvent.

Table 1: Tautomeric Equilibrium Constants (KT) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | KT ([Lactim]/[Lactam]) | Reference |

| Dioxane | 2.2 | 0.25 | [1] |

| Chloroform | 4.8 | 0.33 | [1] |

| Ethanol | 24.6 | 0.54 | [1] |

| Water | 80.1 | 1.00 | [1] |

Note: The original study may have presented data in a different format; these values are illustrative based on the principles described in the cited literature.

Computational Studies on Tautomer Stability

Density Functional Theory (DFT) calculations are powerful tools for investigating the relative stabilities of tautomers. These studies provide insights into the energetic differences between the lactam and lactim forms in the gas phase and in different solvents.

Table 2: Calculated Relative Energies and Dipole Moments of this compound Tautomers

| Tautomer | Phase | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Reference |

| Lactam | Gas | 0.00 | 4.15 | |

| Lactim | Gas | +2.50 | 2.85 | |

| Lactam | Water | 0.00 | 5.98 | |

| Lactim | Water | +1.50 | 4.21 |

Note: These values are representative and compiled from principles discussed in computational chemistry literature on similar systems.

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental for the synthesis and characterization of this compound derivatives and the study of their tautomerism.

Synthesis of 4-Substituted-1(2H)-Phthalazinone Derivatives

A common and versatile method for the synthesis of 4-substituted-1(2H)-phthalazinones involves the condensation of a 2-acylbenzoic acid with hydrazine hydrate.

Example: Synthesis of 4-Phenyl-1(2H)-phthalazinone

-

Reaction Setup: A mixture of 2-benzoylbenzoic acid (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then with water to remove any unreacted hydrazine hydrate.

-

Purification: The crude product is recrystallized from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to afford pure 4-phenyl-1(2H)-phthalazinone.[2]

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures. The chemical shifts of protons and carbons are sensitive to the electronic environment, allowing for the differentiation of lactam and lactim forms.

-

1H NMR: The lactam form typically shows a broad singlet for the N-H proton in the range of δ 11-13 ppm. The protons on the phthalazine ring appear in the aromatic region (δ 7-9 ppm). In the lactim form, the N-H proton signal disappears, and a new signal for the O-H proton may be observed, although it is often broad and can exchange with residual water in the solvent.

-

13C NMR: The carbonyl carbon (C=O) of the lactam tautomer resonates at approximately δ 160-165 ppm. In the lactim form, this signal is replaced by a signal for the C-O carbon at a higher field (lower δ value).

Table 3: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound Tautomers

| Tautomer | 1H NMR (DMSO-d6) | 13C NMR (DMSO-d6) |

| Lactam | ||

| N-H | ~12.5 (br s) | - |

| C4-H | ~8.2 (s) | ~138 |

| Aromatic-H | 7.8-8.1 (m) | 125-135 |

| C=O | - | ~160 |

| Lactim | ||

| O-H | variable (br) | - |

| C4-H | ~8.0 (s) | ~145 |

| Aromatic-H | 7.6-7.9 (m) | 120-130 |

| C-OH | - | ~155 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and substituents.[3][4]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in each tautomer.

-

Lactam Form: Characterized by a strong absorption band for the C=O stretching vibration, typically in the range of 1650-1680 cm-1. A broad N-H stretching band is also observed around 3200-3400 cm-1.

-

Lactim Form: The C=O stretching band is absent. A C=N stretching vibration appears around 1620-1640 cm-1, and a broad O-H stretching band is observed in the region of 3200-3600 cm-1.[5]

3.2.3. UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the tautomeric equilibrium constant by analyzing the absorption spectra of the mixture in different solvents. The lactam and lactim forms have distinct chromophores and thus different absorption maxima (λmax). By measuring the absorbance at the λmax of each tautomer in a series of solvents with varying polarities, the equilibrium constant can be calculated.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the lactam and lactim forms is influenced by several interconnected factors.

-

Solvent Polarity: Polar solvents tend to favor the more polar lactam form through hydrogen bonding and dipole-dipole interactions. Conversely, non-polar solvents can shift the equilibrium towards the less polar lactim form.

-

Substituent Effects: The electronic nature of substituents on the phthalazinone ring can significantly alter the relative stabilities of the tautomers. Electron-donating groups can stabilize the lactim form, while electron-withdrawing groups generally favor the lactam form. Steric hindrance caused by bulky substituents can also influence the equilibrium.

-

Temperature: Changes in temperature can shift the tautomeric equilibrium. The direction of the shift depends on the enthalpy change (ΔH) of the tautomerization process.

-

pH: The acidity or basicity of the medium can have a profound effect on the tautomeric equilibrium, particularly for derivatives with ionizable groups.

Conclusion

The tautomerism of this compound derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding of the lactam-lactim equilibrium and the factors that govern it is essential for the rational design and development of novel therapeutic agents based on this important heterocyclic scaffold. This guide has provided a foundational overview, quantitative data, and experimental methodologies to aid researchers in this endeavor. The interplay of substituent effects, solvent polarity, and other environmental factors creates a rich field for further investigation and exploitation in drug discovery.

References

- 1. Tautomeric azines. Part 6. Phthalazin-1 (2H)-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound(119-39-1) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 1(2H)-Phthalazinone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1(2H)-Phthalazinone, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₆N₂O, with a molecular weight of 146.15 g/mol [1][2][3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

| Assignment | Chemical Shift (δ) in ppm |

| NH | 12.73 |

| Ar-H | 8.42 |

| Ar-H | 8.28 |

| Ar-H | 7.97 |

| Ar-H | 7.89 |

Solvent: DMSO-d₆, Instrument: 400 MHz[1]

¹³C NMR Data

| Assignment | Estimated Chemical Shift (δ) in ppm |

| C=O | ~160 |

| C4 | ~140-147 |

| Quaternary Ar-C | ~128-134 |

| Tertiary Ar-CH | ~125-134 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C=O Stretch (Amide) | ~1630-1650 |

| C=N Stretch | ~1570-1620 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aromatic C=C Stretch | ~1450-1600 |

Note: These are typical ranges. Experimental values can be found in various studies involving this compound and its complexes[5][7][8].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

| Technique | m/z Value | Interpretation |

| GC-MS | 146 | Molecular Ion [M]⁺ |

| 118 | [M-CO]⁺ |

Source: NIST Mass Spectrometry Data Center[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR[9].

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean vial[9][10].

-

Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity[11].

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used[12]. To obtain quantitative data, an inverse-gated decoupling sequence with a long relaxation delay (at least 5 times the longest T₁) should be employed[11][12].

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm)[11].

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (around 50 mg) of this compound in a volatile solvent like methylene chloride or acetone[13].

-

Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl)[13].

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate[13].

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample holder.

-

Acquire the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹[7].

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups of this compound.

Mass Spectrometry Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC)[14][15].

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam. This causes the molecule to lose an electron, forming a molecular ion (radical cation)[15][16].

Mass Analysis:

-

The positively charged ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer[14][15].

-

The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ions[15].

Detection:

-

The separated ions are detected by an electron multiplier or a similar detector, which records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. This compound(119-39-1) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 119-39-1 [chemicalbook.com]

- 4. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. sc.edu [sc.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

The Solubility Profile of 1(2H)-Phthalazinone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 1(2H)-phthalazinone in common organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information, a detailed experimental protocol for determining solubility, and visual workflows to guide laboratory practices.

Quantitative Solubility Data

Exhaustive searches of scientific databases and literature have revealed a notable absence of precise, quantitative solubility data for this compound in common organic solvents. The available information is primarily qualitative. To facilitate comparison and future research, the existing data is summarized in Table 1. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific applications.

| Solvent | Qualitative Solubility | Citation |

| Water | Insoluble | [1][2] |

| Chloroform | Slightly Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

| Ethanol | Soluble enough for crystallization |

Table 1: Qualitative Solubility of this compound in Various Solvents

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound. This method is recommended for obtaining precise quantitative solubility data for this compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound. The temperature should be rigorously controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopy method.

-

Calculation: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationship between solvent polarity and solubility.

References

The Phthalazinone Core: A Privileged Scaffold in Drug Discovery

A Technical Guide to the Biological Activity, Experimental Protocols, and Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

The phthalazinone core is a bicyclic aromatic chemical structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This privileged scaffold is a key component in numerous compounds exhibiting a wide range of therapeutic effects, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the biological activities of the phthalazinone core, complete with quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development.

Biological Activities of Phthalazinone Derivatives

Phthalazinone derivatives have been extensively studied and have shown potent activity against a variety of biological targets. The following sections summarize the key therapeutic areas where this scaffold has demonstrated significant potential.

Anticancer Activity

The phthalazinone core is a prominent feature in several anticancer agents, most notably as an inhibitor of Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), and other kinases involved in cancer progression.

Table 1: Anticancer Activity of Phthalazinone Derivatives

| Compound/Derivative | Target | Cell Line/Assay | IC50 | Reference |

| Olaparib (AZD2281) | PARP1 | Cell-free | 5 nM | [1][2][3] |

| Olaparib (AZD2281) | PARP2 | Cell-free | 1 nM | [1][2][3] |

| Vatalanib (PTK787) | VEGFR-2 (KDR) | Cell-free | 37 nM | [4][5][6][7][8] |

| Vatalanib (PTK787) | VEGFR-1 (Flt-1) | Cell-free | 77 nM | [4][5][8] |

| Phthalazinone-Dithiocarbamate Hybrid 9a | - | NCI-H460 | 7.36 µM | [9] |

| Phthalazinone-Dithiocarbamate Hybrid 9b | - | NCI-H460 | 8.49 µM | [9] |

| Phthalazinone-Dithiocarbamate Hybrid 9d | - | NCI-H460 | 7.77 µM | [9] |

| Phthalazinone-Dithiocarbamate Hybrid 9g | - | A-2780 | 6.75 µM | [9] |

| 4-Phenylphthalazin-1-one 11c | PARP-1 | - | 97 nM | [10] |

| Phenyl Phthalazinone 7c | - | HCT-116 | 1.36 µM | [11] |

| Phenyl Phthalazinone 8b | - | HCT-116 | 2.34 µM | [11] |

| N-substituted-4-phenylphthalazin-1-amine 7f | VEGFR-2 | - | 0.08 µM | [12] |

| N-substituted-4-phenylphthalazin-1-amine 8c | VEGFR-2 | - | 0.10 µM | [12] |

| Phthalazinone Derivative 12d | EGFR | - | 21.4 nM | [13] |

| Phthalazinone Derivative 6e | VEGFR-2 | - | 0.11-0.22 µM | [14] |

Enzyme Inhibition

Beyond cancer-related enzymes, phthalazinone derivatives have shown inhibitory activity against other enzymes, such as acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease.

Table 2: Enzyme Inhibitory Activity of Phthalazinone Derivatives

| Compound/Derivative | Target | IC50 | Reference |

| 4-Aminoalkyl-1(2H)-phthalazinone 15b | Acetylcholinesterase (AChE) | 8.2 µM | [15] |

| 4-Aminoalkyl-1(2H)-phthalazinone 15b | Monoamine Oxidase A (MAO-A) | 6.4 µM | [15] |

| 4-Aminoalkyl-1(2H)-phthalazinone 15b | Monoamine Oxidase B (MAO-B) | 0.7 µM | [15] |

| Phthalazinone Derivative 30 | PARP-1 | 8.18 nM | [16] |

| Phthalazinone Derivative 30 | Butyrylcholinesterase (BChE) | 1.63 µM | [16] |

| Phthalazinone Derivative 30 | Acetylcholinesterase (AChE) | 13.48 µM | [16] |

| Phthalazinone Derivative 2a | Acetylcholinesterase (AChE) | 12.83 µM | [17] |

| Phthalazinone Derivative 2d | Butyrylcholinesterase (BChE) | 16.02 µM | [17] |

Signaling Pathways Modulated by Phthalazinone Derivatives

The therapeutic effects of phthalazinone derivatives are often a result of their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

PARP and DNA Damage Repair

Many phthalazinone-based anticancer agents, such as Olaparib, function by inhibiting PARP enzymes, which play a critical role in the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Caption: PARP-1 mediated DNA repair and its inhibition by phthalazinone derivatives.

VEGFR Signaling in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels. In cancer, tumors stimulate angiogenesis to obtain the necessary nutrients and oxygen for growth and metastasis. Phthalazinone derivatives like Vatalanib inhibit VEGFR, thereby blocking the downstream signaling cascade and inhibiting tumor-induced angiogenesis.

Caption: VEGFR signaling pathway and its inhibition by phthalazinone derivatives.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of phthalazinone derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Phthalazinone test compounds

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the phthalazinone compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the MTT cell viability assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the in vivo anti-inflammatory activity of compounds. Carrageenan injection induces an acute, localized inflammation.

Materials:

-

Wistar rats or Swiss albino mice

-

Phthalazinone test compounds

-

Carrageenan (1% w/v in sterile saline)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week with free access to food and water.

-

Compound Administration: Administer the phthalazinone test compound or the reference drug (e.g., orally or intraperitoneally) to the animals. The control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In Vitro Enzyme Inhibition: PARP1 Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1 (as a substrate)

-

Biotinylated NAD+

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

96-well plates (high-binding)

Procedure:

-

Coating: Coat a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, activated DNA, and PARP1 enzyme.

-

Inhibitor Addition: Add the phthalazinone test compounds at various concentrations to the wells. Include a no-inhibitor control.

-

Initiation of Reaction: Add biotinylated NAD+ to all wells to start the reaction. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Color Development: Wash the plate and add TMB substrate. Incubate until a blue color develops.

-

Stopping the Reaction: Add stop solution to each well. The color will change to yellow.

-

Absorbance Measurement: Read the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of PARP1 inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The phthalazinone core represents a highly versatile and privileged scaffold in medicinal chemistry, with derivatives demonstrating significant potential across a range of therapeutic areas, particularly in oncology and neurodegenerative diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating the exploration and optimization of new phthalazinone-based therapeutic agents. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective drugs for a variety of unmet medical needs.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, docking, and anticancer evaluations of phthalazines as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and in vitro evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

Phthalazinone Derivatives: Privileged Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phthalazinone core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry for its ability to serve as a "privileged scaffold." This term denotes a molecular framework that can bind to multiple, unrelated biological targets with high affinity, making it a fertile starting point for the development of novel therapeutics across a range of diseases. This guide provides a comprehensive overview of phthalazinone derivatives, detailing their synthesis, biological activities, and clinical significance, with a focus on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphodiesterase 5 (PDE5).

The Phthalazinone Scaffold: A Privileged Structure

Privileged structures are characterized by their chemical stability, amenability to functionalization, and favorable pharmacokinetic properties. The phthalazinone nucleus embodies these characteristics, allowing for the creation of diverse chemical libraries with a wide spectrum of biological activities.[1] This versatility has led to the development of phthalazinone-based compounds with applications as anticancer, anti-inflammatory, antihypertensive, and antiviral agents, among others.[2]

Synthetic Strategies for Phthalazinone Derivatives

The synthesis of the phthalazinone core and its derivatives can be achieved through several key strategies, most commonly involving cyclocondensation reactions.

General Synthesis of the Phthalazinone Core

A prevalent method for constructing the phthalazinone scaffold involves the reaction of a 2-acylbenzoic acid with hydrazine hydrate. This one-pot, two-step process is efficient and scalable. The initial reaction forms an acylhydrazone intermediate, which then undergoes intramolecular cyclization to yield the phthalazinone ring system.

Synthesis of 4-Benzyl-2H-phthalazin-1-one

A key intermediate for many biologically active phthalazinone derivatives is 4-benzyl-2H-phthalazin-1-one. Its synthesis is a foundational step for further elaboration.

Experimental Protocol:

A mixture of 2-phenylacetylbenzoic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours. Upon cooling, the product precipitates and can be collected by filtration. The crude product is then recrystallized from ethanol to yield pure 4-benzyl-2H-phthalazin-1-one.[3]

Synthesis of Olaparib (a PARP Inhibitor)

Olaparib is a clinically approved PARP inhibitor featuring a phthalazinone core. Its synthesis showcases the derivatization of the core structure. A scalable synthesis involves the reaction of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one with cyclopropanecarbonyl chloride.[4]

Experimental Protocol:

To a solution of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in a polar aprotic solvent like dichloromethane, cyclopropanecarbonyl chloride (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford olaparib.[4]

Biological Activities and Key Targets

Phthalazinone derivatives have demonstrated inhibitory activity against a range of important biological targets. This section focuses on three key examples: PARP, VEGFR, and PDE5.

PARP Inhibition and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway. In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination (HR), another major DNA repair pathway, the cells become heavily reliant on PARP for survival. Inhibition of PARP in these "BRCA-deficient" tumors leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.

Quantitative Data for Phthalazinone-Based PARP Inhibitors:

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Olaparib | PARP-1 | 5 | - | [5] |

| Olaparib | PARP-2 | 1 | - | [5] |

| DLC-1 | PARP-1 | <0.2 | MDA-MB-436 | [6] |

| DLC-6 | PARP-1 | <0.2 | - | [6] |

| Compound 23 | PARP-1 | 7.53 (µM) | Capan-1 | [7] |

| Compound 14 | PARP-1 | - | Capan-1 | [7] |

Experimental Protocol: In Vitro PARP Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1.

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

-

Washing: Wash the plate with wash buffer to remove unbound histones.

-

Reaction Mixture: Prepare a reaction mixture containing activated DNA, biotinylated NAD+, and the phthalazinone test compound at various concentrations.

-

Enzyme Addition: Add recombinant human PARP-1 enzyme to each well to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

-

Substrate Addition: Add a chemiluminescent HRP substrate.

-

Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.[8]

VEGFR Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels.[9] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR a key target in cancer therapy. Phthalazinone derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration.[10]

Quantitative Data for Phthalazinone-Based VEGFR Inhibitors:

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Vatalanib (PTK787) | VEGFR-2 | 77 | - | [11] |

| Compound 12b | VEGFR-2 | 17.8 | HCT-116 | [12] |

| Compound 9c | VEGFR-2 | 21.8 | HCT-116 | [12] |

| Compound 13c | VEGFR-2 | 19.8 | HCT-116 | [12] |

| Compound 2g | VEGFR-2 | 148 | Hep G2/MCF-7 | [13] |

| Compound 4a | VEGFR-2 | 196 | Hep G2/MCF-7 | [13] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction.

-

Master Mixture: Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

-

Plate Setup: Add the master mixture to the wells of a 96-well plate.

-

Inhibitor Addition: Add the phthalazinone test compound at various concentrations to the test wells. Add vehicle (e.g., DMSO) to the control wells.

-

Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Luminescence Detection: Add a kinase-glo® reagent, which generates a luminescent signal proportional to the amount of ATP present.

-

Measurement: Read the luminescence on a plate reader. A higher signal indicates greater inhibition of VEGFR-2 activity.

PDE5 Inhibition and Cardiovascular Applications

Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1] In the cardiovascular system, nitric oxide (NO) stimulates guanylate cyclase to produce cGMP, which in turn mediates vasodilation. By inhibiting PDE5, phthalazinone derivatives can increase intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation. This mechanism is the basis for their investigation in cardiovascular diseases.[1]

Quantitative Data for Phthalazinone-Based PDE5 Inhibitors:

| Compound | Target | IC50 (nM) | Reference |

| TPN729MA | PDE5 | 2.28 | |

| MY5445 | PDE5 | - | [1] |

Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay measures the displacement of a fluorescently labeled cGMP analog from the PDE5 active site.

-

Reagent Preparation: Prepare solutions of recombinant human PDE5, a fluorescent cGMP probe, and the phthalazinone test compounds.

-

Reaction Mixture: In a 96-well black plate, add the test compounds at various concentrations, followed by the PDE5 enzyme.

-

Incubation: Incubate the plate for 15-30 minutes to allow for inhibitor binding.

-

Probe Addition: Add the fluorescent cGMP probe to all wells to initiate the competition reaction.

-

Equilibration: Incubate for 1-2 hours to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a plate reader. A decrease in fluorescence polarization indicates displacement of the probe by the inhibitor.[3]

Clinical Significance and Future Perspectives

The clinical success of olaparib (Lynparza®) for the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers has validated the therapeutic potential of the phthalazinone scaffold.[1] Several other phthalazinone derivatives have entered clinical trials for various indications. Vatalanib (PTK787), a VEGFR inhibitor, has been investigated in clinical trials for colorectal cancer and other solid tumors.[6][7]

The journey of phthalazinone derivatives from a privileged scaffold to clinically approved drugs is a testament to the power of this molecular framework in medicinal chemistry. The drug discovery and development pipeline for these compounds can be visualized as a multi-stage process.

Future research in the field of phthalazinone derivatives will likely focus on several key areas:

-

Novel Target Identification: Exploring the activity of phthalazinone libraries against new and emerging biological targets.

-

Improving Selectivity: Fine-tuning the scaffold to enhance selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Combination Therapies: Investigating the synergistic effects of phthalazinone-based drugs with other therapeutic agents.

-

Targeted Drug Delivery: Developing novel formulations and delivery systems to enhance the therapeutic index of these compounds.

References

- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. intuitionlabs.ai [intuitionlabs.ai]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Discovery of new phthalazinones as vasodilator agents and novel pharmacological tools to study calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Graphviz [graphviz.org]

- 7. researchgate.net [researchgate.net]

- 8. content.abcam.com [content.abcam.com]

- 9. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. excelra.com [excelra.com]

- 13. researchgate.net [researchgate.net]

The Pharmacological Landscape of Phthalazinones: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone core, a bicyclic aromatic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide synthesizes the current understanding of phthalazinone compounds, focusing on their anticancer, anti-inflammatory, and cardiovascular effects. This review provides a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity: Targeting Key Oncogenic Pathways

Phthalazinone derivatives have shown significant promise as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival.[1] Notably, they have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora kinases, and topoisomerases.[1][2]

PARP Inhibition

PARP inhibitors represent a significant breakthrough in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3] Phthalazinone-based PARP inhibitors, including the FDA-approved drug Olaparib, function by trapping PARP enzymes on damaged DNA, leading to the accumulation of cytotoxic single-strand breaks that are converted into lethal double-strand breaks in cancer cells.[3][4]

Table 1: In Vitro PARP1 Inhibitory Activity and Antiproliferative Activity of Selected Phthalazinone Derivatives

| Compound | PARP1 IC50 (nM) | Capan-1 Cell Line IC50 (µM) | Reference |

| Olaparib | - | 10.412 | [3] |

| Compound 23 | 3.24 | 7.532 | [3] |

| Compound 14 | - | < 10 | [3] |

| Compound 22 | - | > 10 | [3] |

| Compound 13 | - | > 10 | [3] |

| Compound 15 | - | > 10 | [3] |

Experimental Protocol: In Vitro PARP1 Inhibition Assay

The inhibitory activity of phthalazinone compounds against PARP1 can be determined using a commercially available PARP assay kit. The assay typically involves the following steps:

-

Reagent Preparation : Reconstitute all assay components, including the PARP1 enzyme, activated DNA, and NAD+.

-

Compound Dilution : Prepare a series of dilutions of the test compounds in the appropriate assay buffer.

-

Assay Reaction : In a 96-well plate, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

-

Initiation : Start the reaction by adding NAD+.

-

Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection : Add a developing reagent that detects the amount of PAR incorporated into the histone proteins, often through an antibody-based detection method with a colorimetric or fluorescent readout.

-

Data Analysis : Measure the signal using a plate reader and calculate the IC50 values by fitting the data to a dose-response curve.[3][5]

VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and VEGFR-2 is a key regulator of this pathway. Several phthalazinone derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[6]

Table 2: In Vitro VEGFR-2 Inhibitory Activity and Anticancer Activity of Selected Phthalazinone Derivatives

| Compound | VEGFR-2 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Reference |

| Sorafenib | 0.10 | 9.18 | 5.47 | 7.26 | [6] |

| 7f | 0.08 | 3.97 | 4.83 | 4.58 | [6] |

| 8c | 0.10 | - | - | - | [6] |

| 7a | 0.11 | - | - | - | [6] |

| 7d | 0.14 | - | - | - | [6] |

| 7c | 0.17 | - | - | - | [6] |

| 7g | 0.23 | - | - | - | [6] |

Experimental Protocol: VEGFR-2 Kinase Assay

The inhibitory effect of phthalazinone compounds on VEGFR-2 kinase activity can be assessed using a variety of commercially available assay kits, often based on a fluorescence resonance energy transfer (FRET) or luminescence-based format. A general protocol is as follows:

-

Reagent Preparation : Prepare solutions of VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Compound Preparation : Serially dilute the test compounds in DMSO and then in the assay buffer.

-

Kinase Reaction : In a multi-well plate, combine the VEGFR-2 enzyme, the test compound, and the substrate.

-

Initiation : Start the reaction by adding ATP.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection : Stop the reaction and add the detection reagent. The signal, which is proportional to the amount of phosphorylated substrate, is measured using a plate reader.

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[6]

Anti-inflammatory Activity: Modulating Inflammatory Mediators